molecular formula C19H17BrN2O4S B2855644 N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 941959-87-1

N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No. B2855644
CAS RN: 941959-87-1
M. Wt: 449.32
InChI Key: BJBJVJZHYRQVIX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use as an anticancer agent. The compound was first synthesized in the early 2000s and has since undergone numerous studies to determine its mechanism of action and potential benefits for cancer treatment.

Mechanism of Action

N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006 works by inhibiting the activity of several enzymes and signaling pathways that are important for cancer cell growth and survival. Specifically, it inhibits the activity of RAF kinase, which is a key component of the RAF/MEK/ERK pathway, and VEGFR-2, which is a receptor for vascular endothelial growth factor (VEGF) that is involved in angiogenesis.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It inhibits cell proliferation and induces apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, which can lead to reduced tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the pathways and enzymes that are involved in cancer cell growth and survival. However, one limitation is that it may not be effective against all types of cancer, and its use may be limited to certain cancer subtypes.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006. One area of interest is the development of combination therapies that include N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006 and other anticancer agents. Another area of interest is the development of new formulations of N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006 that may improve its efficacy and reduce side effects. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006 in cancer patients.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006 involves several steps, including the reaction of 4-bromonitrobenzene with furan-2-ylmethylamine, followed by reduction of the resulting nitro compound to an amine. This amine is then reacted with N-methylsulfamide to form the final product, N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006.

Scientific Research Applications

N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several enzymes and signaling pathways that are important for cancer cell growth and survival. These include the RAF/MEK/ERK pathway, which is frequently dysregulated in cancer cells, and the angiogenesis pathway, which is responsible for the growth of new blood vessels that supply tumors with nutrients.

properties

IUPAC Name

N-(4-bromophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBJVJZHYRQVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

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